MUC5AC is a significant mucin protein primarily found in the respiratory and gastrointestinal tracts. It plays critical roles in maintaining mucosal barriers and protecting epithelial surfaces. MUC5AC is characterized by its extensive O-glycosylation, which contributes to its structural complexity and functional properties. This glycoprotein is classified under the mucin family, which includes various types of gel-forming glycoproteins that are essential for mucosal protection and lubrication.
MUC5AC is secreted by goblet cells in the epithelium of various tissues, particularly in the respiratory tract, where it forms a protective mucus layer. Its expression can be influenced by various factors, including inflammatory responses and environmental stimuli.
MUC5AC belongs to the gel-forming mucins, which are classified based on their structure and function. It is a high molecular weight glycoprotein that forms large oligomeric structures. The classification of mucins includes secreted mucins (like MUC5AC) and membrane-bound mucins, with MUC5AC specifically being categorized as a secreted mucin due to its role in forming mucus layers.
The synthesis of MUC5AC glycopeptides has been advanced through innovative chemical methods. A notable approach involves solid-phase peptide synthesis (SPPS) combined with native chemical ligation and desulfurization techniques. This method allows for the efficient assembly of long, multi-O-glycosylated peptides.
Recent studies have demonstrated a rapid synthesis method that achieves high purity in MUC5AC glycopeptides containing multiple GalNAc units. The synthesis process can be completed within a week, utilizing optimized coupling conditions that enable quantitative yields with minimal reagents. The use of azidophenylselenylation of galactal as a precursor for glycoamino acids has also been highlighted as a significant advancement in this area .
MUC5AC is composed of multiple domains, including an N-terminal region, a central tandem repeat region rich in serine and threonine residues, and a C-terminal domain. The structure exhibits extensive O-glycosylation, contributing to its gel-forming properties.
The complete cDNA sequence of MUC5AC spans approximately 17.5 kb and encodes a protein of about 5654 amino acids. The protein structure includes several cysteine-rich domains that facilitate dimerization through disulfide bonds . Cryo-electron microscopy has provided insights into the oligomeric nature of MUC5AC, revealing its complex assembly mechanisms .
MUC5AC undergoes various biochemical reactions during its synthesis and secretion. These include glycosylation reactions where sugar moieties are added to specific serine or threonine residues, significantly affecting its functional properties.
The synthesis methods utilize specific coupling agents such as DIC/Oxyma to facilitate efficient glycoamino acid coupling under mild conditions, avoiding side reactions that can occur at higher temperatures or with excess reagents . The incorporation of GalNAc residues is crucial for the biological activity of MUC5AC.
MUC5AC functions primarily by forming a viscous gel that traps pathogens and particles, thereby protecting epithelial surfaces from infection and irritation. Upon secretion, it undergoes oligomerization facilitated by non-covalent interactions and disulfide bonding between cysteine residues.
Studies indicate that the N-terminal domain plays a crucial role in the initial assembly of MUC5AC into larger structures upon secretion. The oligomerization process enhances the protective barrier function of mucus layers .
MUC5AC appears as a viscous solution when solubilized and exhibits varying degrees of turbidity depending on its concentration and structural integrity. The physical state can range from soft to hard mucin based on hydration levels and cellular content.
MUC5AC has several important applications in scientific research and medicine:
The amino-terminal organization of MUC5AC dictates its polymerization behavior and mucus network formation. The VWD3 assembly (residues ~1000–1200) forms covalent dimers via two intermolecular disulfide bonds: Cys1132-Cys1132 in the C8-3 domain and Cys1174-Cys1174 in the TIL3 domain. Cryo-EM analyses reveal these dimers adopt "open" or "closed" conformations, where the closed state enables tetramerization through an arginine-rich loop (Arg996, Arg1201) in the TIL3 domain [1]. This loop mediates salt bridges with adjacent dimers, creating a foundational net-like architecture essential for respiratory mucus elasticity [1] [7].
Adjacent to the VWD domains, the CysD7 domain (residues 3518–3626) exhibits a distinct calcium-binding motif. X-ray crystallography (1.70 Å resolution) shows CysD7 binds a single Ca²⁺ ion via Asp3542, Glu3561, and Asp3586, contrasting with the dual calcium sites in intestinal MUC2-CysD1. This domain features an additional α-helix absent in MUC2 and exhibits conformational flexibility in its adhesion loop, suggesting adaptability in intermolecular interactions [5] .
Table 1: Structural Features of MUC5AC Domains
Domain | Key Structural Motifs | Functional Role | Structural Divergence from MUC2 |
---|---|---|---|
VWD3 | C8-3 disulfide (Cys1132), TIL3 loop (Arg996/1201) | Covalent dimerization → tetramer formation | Phe1086 replaces His1042; loss of salt bridge |
CysD7 | Ca²⁺-binding site (Asp3542/Glu3561/Asp3586) | Calcium-dependent adhesion | Single Ca²⁺ site (vs. two in MUC2); added α-helix |
The VWD1 domain further contributes to supramolecular compaction by interacting with both VWD3 and C8-3 domains, reducing bead spacing by 8 Å compared to MUC2. This compactness arises partly from the absence of CysD1 integration within the bead core, a feature unique to MUC2 [7].
MUC5AC undergoes dense O-glycosylation within its tandem repeat domain (consensus: TTSTTSAP). Glycosylation initiates via UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs), which transfer GalNAc to Ser/Thr residues. Isoforms ppGalNAcT-2 (hT2) and ppGalNAcT-10 (hT10) exhibit distinct specificities: hT2 modifies naked peptides, while hT10 strictly requires preexisting GalNAc on glycopeptides. The lectin domains of these enzymes critically influence site selection: hT2’s lectin domain directs glycosylation distal to extant GalNAc residues, whereas hT10’s catalytic domain targets sites N-terminal to existing modifications [2] [9].
Table 2: ppGalNAc Transferase Specificity for MUC5AC Glycosylation
Transferase | Catalytic Domain Specificity | Lectin Domain Role | Substrate Preference |
---|---|---|---|
ppGalNAcT-2 | Local sequence recognition | Binds distal GalNAc; aids substrate binding/product release | Peptides + glycopeptides |
ppGalNAcT-10 | Requires adjacent GalNAc | Binds distal GalNAc; enables long-range site selection | Glycopeptides exclusively |
Glycosylation density impacts MUC5AC’s hydrogel properties: Glycan clusters confer hygroscopicity and sterically shield proteolytic sites. In gastric contexts, H. pylori exploits Leb-antigen-decorated MUC5AC glycans for adhesion, underscoring the pathogenetic relevance of glycosylation patterns [3] [9].
Non-synonymous SNPs in the VWD3 TIL3 domain significantly alter MUC5AC quaternary structure. The Arg996Gln and Arg1201Trp variants disrupt the wild-type "closed conformation" by impairing electrostatic interactions critical for tetramerization. Cryo-EM studies confirm these SNPs reduce tetramer stability by >60%, favoring monomeric or dimeric states. This destabilization correlates with aberrant mucus mesh porosity in vitro, diminishing pathogen capture efficiency [1] [3].
Epidemiologically, these SNPs associate with elevated gastric cancer risk (e.g., Polish cohort studies link rs2014486 near MUC5AC to malignancy). Mechanistically, weakened tetramerization may compromise the mucus barrier, permitting prolonged H. pylori contact with epithelial cells [3].
Table 3: Functional Consequences of MUC5AC SNPs
SNP | Domain Location | Structural Consequence | Putative Clinical Association |
---|---|---|---|
Arg996Gln | TIL3 loop | Disrupts salt bridge; reduces tetramer yield | ↑ Gastric cancer risk (cohort studies) |
Arg1201Trp | TIL3 loop | Steric hindrance blocks tetramer interface | Impaired pathogen clearance in lung disease |
The MUC5AC-3 glycopeptide (GT-T-PSPVPTTSTTSAP; T = GalNAc-Thr) serves as a minimalistic model for probing glycosylation and ligand interactions. This 16-mer replicates the native tandem repeat and enables in vitro dissection of:
Recombinant expression of larger segments (e.g., "N+2TR+C" constructs) in airway cells confirms native processing: N-terminal segments form branched networks post-secretion, while C-termini undergo cleavage/polymerization. Secretion requires polarized epithelia, underscoring the role of the extracellular milieu in mucin maturation [8].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2